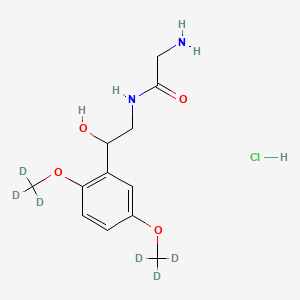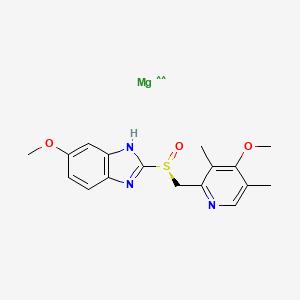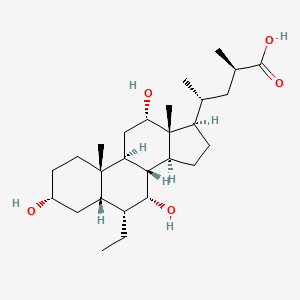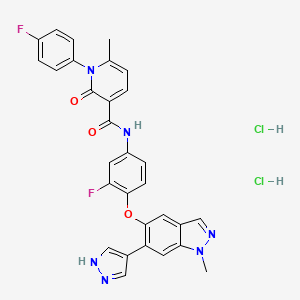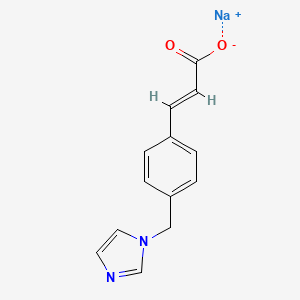![molecular formula C15H15I2NO3 B1139199 4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol CAS No. 1380782-27-3](/img/structure/B1139199.png)
4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol
描述
This compound belongs to a class of organic compounds characterized by the presence of iodine atoms and a phenol group, indicating it might be used in various chemical synthesis and reactions due to its distinct structural features.
Synthesis Analysis
Synthesis of similar compounds involves the reduction of Schiff bases, highlighting a common method for producing complex molecules with specific functional groups, such as amines and phenols (Ajibade & Andrew, 2021). The synthesis process often requires precise conditions to achieve the desired yield and purity.
Molecular Structure Analysis
Molecular structure analysis of related compounds shows they can crystallize in various systems, displaying significant intermolecular hydrogen bonding which contributes to their stability. These interactions are crucial for the compound's physical properties and reactivity (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often utilize their active sites for further functionalization or as intermediates in the synthesis of more complex molecules. For instance, the presence of amino and hydroxy groups makes them versatile for various chemical transformations, including oxidation and coupling reactions (Manda, 1974).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are influenced by the compound's molecular structure. Intermolecular hydrogen bonding can affect the compound's melting point, solubility in different solvents, and crystalline form, which are critical for its application in chemical synthesis (Masci & Thuéry, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are defined by the functional groups present in the molecule. For example, the phenol and amino groups can participate in a wide range of chemical reactions, offering pathways to synthesize a variety of derivatives with potential applications in different fields (Karasik et al., 2001).
科学研究应用
Antimicrobial and Antidiabetic Applications
- Synthesis and Characterization of 4-Aminophenol Derivatives : This study synthesized 4-aminophenol derivatives and tested them for antimicrobial (against various bacteria and fungi) and antidiabetic activities, demonstrating broad-spectrum activities and significant inhibition of amylase and glucosidase. These findings suggest potential applications of these compounds in the treatment of infections and diabetes (Rafique et al., 2022).
Catalysis and Synthesis
- Selective Syntheses using Cyclodextrins as Catalysts : The study focused on the synthesis of 4-(hydroxymethyl)phenol from phenol and formaldehyde, using hydroxypropyl cyclodextrins as catalysts. This demonstrates the role of phenol derivatives in catalytic processes, potentially useful in various industrial applications (Komiyama, 1989).
Stabilization in Polymers
- New Combined Phenol/Hindered Amine Photo- and Thermal-Stabilizers : This research explored the use of different phenols and hindered amine stabilizers for stabilizing polypropylene, indicating the potential of phenol derivatives in enhancing polymer stability (Mosnáček et al., 2003).
Interaction with DNA
- The interaction of synthesized Schiff bases, including phenol derivatives, with human DNA was also investigated, highlighting the potential of these compounds as anticancer agents. The study found varying effects on DNA, suggesting these compounds could play a role in cancer treatment (Rafique et al., 2022).
Environmental Remediation
- Carboxylation-Dehydroxylation of Phenolic Compounds : A study on an anaerobic consortium that transforms phenols to benzoates under methanogenic conditions indicated the potential for environmental remediation, particularly in the treatment of phenol-contaminated environments (Bisaillon et al., 1993).
Antibacterial and Antioxidant Properties
- Biological Evaluation of Potent Antioxidant, Lipoxygenase Inhibitor, and Antibacterial : This comparative study of Schiff bases derived from 2-aminophenol demonstrated potent antioxidant and antibacterial activities, further supporting the use of phenol derivatives in pharmaceuticals and as protective agents in various products (Aslam et al., 2016).
未来方向
The future directions in the study of this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
属性
IUPAC Name |
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSKXJRVWVXRI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



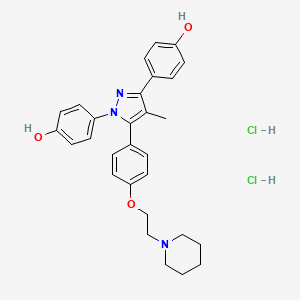
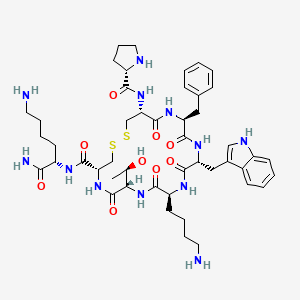
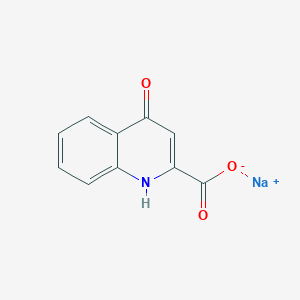
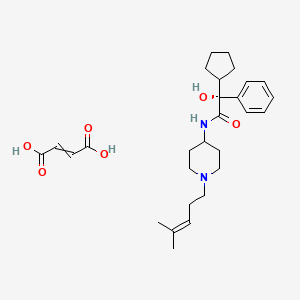
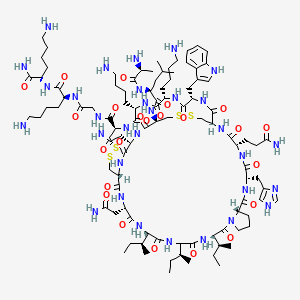

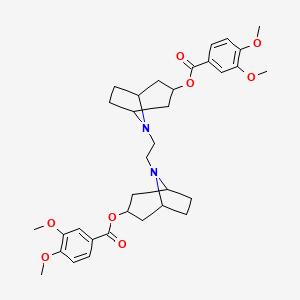
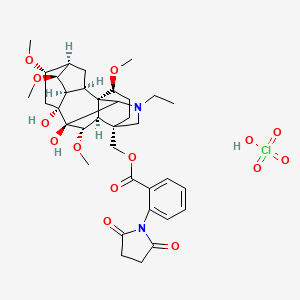
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)
